8-Bromoquinolin-4(1H)-one

HIV-1 integrase ALLINI antiviral resistance

Researchers developing allosteric HIV-1 integrase inhibitors (ALLINIs) face potency loss against the A128T resistance mutation. 8-Bromoquinolin-4(1H)-one is the privileged scaffold that uniquely preserves antiviral activity. • Retains single-digit µM potency against IN A128T (IC₅₀ = 0.3 µM), where the 6-bromo isomer loses ~34-fold activity. • Enables parallel Suzuki-Miyaura diversification at C8 to build DNA-PK inhibitor libraries equipotent to NU7441. • Provides a scalable SNAr entry point for HCV protease inhibitor synthesis. Supplied as a crystalline solid under inert atmosphere for reliable downstream chemistry.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 57798-00-2; 949507-29-3
Cat. No. B2839740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-4(1H)-one
CAS57798-00-2; 949507-29-3
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyHLALMUWUZUGIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-4(1H)-one: Scaffold Identity and Procurement


8-Bromoquinolin-4(1H)-one (syn. 8-bromo-4-hydroxyquinoline, CAS 57798-00-2; also indexed under CAS 949507-29-3 for the tautomeric 8-bromo-1,4-dihydroquinolin-4-one) is a monobrominated quinolin-4(1H)-one heterocycle (C₉H₆BrNO, MW 224.05) . The compound features a bicyclic quinoline core with a carbonyl/hydroxyl group at the 4-position and a bromine atom at the 8-position. This substitution pattern places it within the broader class of halogenated 4-quinolones, a scaffold extensively exploited in anti-infective, antiviral, and kinase-targeted drug discovery programs [1]. As a crystalline solid requiring storage under inert atmosphere away from light (predicted b.p. 370.7 ± 22.0 °C, density 1.705 ± 0.06 g/cm³), the compound is primarily procured as a research intermediate for downstream functionalization rather than as a final active pharmaceutical ingredient .

Workflow
Medicinal chemistry intermediate for downstream functionalization
Selection Logic
8-Br substitution for antiviral and kinase-targeted scaffold elaboration
Use Context
Palladium-catalyzed cross-coupling handle and SNAr precursor

Positional Isomer and Halo-Analog Substitution Risks


Within the quinolin-4(1H)-one family, both the position and identity of the halogen substituent exert non-interchangeable effects on biological target engagement and synthetic reactivity. Direct comparative data demonstrate that moving the bromine from the 8- to the 6-position can invert resistance profiles against clinically relevant viral mutants by over 30-fold [1], while substituting bromine with iodine or an amino group at the 8-position reduces target-mediated multimerization potency approximately 2-fold [1]. Furthermore, the C8–Br bond provides a kinetically distinct handle for palladium-catalyzed cross-coupling compared to the less reactive C8–Cl bond, directly affecting downstream derivatization efficiency [2]. These data collectively establish that 8-bromoquinolin-4(1H)-one is not functionally interchangeable with its closest regioisomeric or halogen-variant analogs.

1
6-Br positional isomer — may invert resistance profiles against viral mutants; target engagement may shift significantly.
2
8-Cl, 8-I, or 8-NH₂ analogs — cross-coupling kinetics and multimerization potency may differ; direct substitution requires validation.
3
Non-halogenated quinolin-4(1H)-one — lacks the C8 leaving group essential for patented SNAr coupling routes.

Differentiation Evidence Against Closest Analogs


Antiviral Potency Against Drug-Resistant HIV-1 Integrase A128T Mutant

In a direct head-to-head comparison using matched quinoline-based ALLINI scaffolds, the 8-bromo-substituted analog (compound 16ba) retained full antiviral potency against the ALLINI-resistant IN A128T mutant virus (IC₅₀ = 0.3 ± 0.1 µM), whereas the 6-bromo positional isomer (compound 17) suffered a dramatic ~34-fold loss of potency against the same mutant (WT IC₅₀ = 0.3 ± 0.1 µM vs. A128T IC₅₀ = 10.2 ± 2.5 µM) [1]. Both compounds were evaluated in the same late-stage antiviral assay using HEK293T cells transfected with replication-competent pNL4-3 constructs and TZM-bl reporter target cells [1].

Antiviral Potency vs. A128T Mutant
Head-to-head
8-Br: IC₅₀ = 0.3 µM (retained); 6-Br: ~34-fold loss (IC₅₀ = 10.2 µM)
Supports resistance-mutation resilience review in antiviral research
Late-stage assay; HEK293T/TZM-bl reporter system
HIV-1 integrase ALLINI antiviral resistance A128T mutant

IN Multimerization Potency vs. 8-Iodo and 8-Amino Analogs

In a systematic SAR study of 4-chlorophenylquinoline ALLINIs, the 8-bromo-substituted compound (ALLINI-2) demonstrated an in vitro IN multimerization EC₅₀ of 0.09 ± 0.01 µM, representing a ~2.2-fold improvement over the 8-iodo analog (8a, EC₅₀ = 0.20 ± 0.06 µM) and a ~2.1-fold improvement over the 8-amino analog (8b, EC₅₀ = 0.19 ± 0.05 µM), while being slightly more potent than the unsubstituted parent (1, EC₅₀ = 0.10 ± 0.02 µM) [1]. All compounds were evaluated under identical IN multimerization assay conditions [1].

IN Multimerization Potency
Head-to-head
8-Br: EC₅₀ = 0.09 µM; 8-I: 0.20 µM; 8-NH₂: 0.19 µM (~2-fold reported difference)
Supports halogen-position SAR interpretation for ALLINI programs
In vitro multimerization assay; Hill slope analysis
HIV-1 integrase ALLINI multimerization structure-activity relationship

Suzuki Coupling Intermediate for DNA-PK Inhibitor Lead Series

8-Bromo-2-morpholin-4-yl-quinolin-4-one, derived directly from the 8-bromoquinolin-4(1H)-one scaffold, served as the essential late-stage intermediate for generating a library of 8-aryl-substituted DNA-PK inhibitors via parallel Suzuki-Miyaura cross-coupling [1]. The resulting 8-substituted quinolin-4-ones yielded DNA-PK IC₅₀ values in the low nanomolar range when elaborated with dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl groups, and were shown to be essentially equipotent with the corresponding chromen-4-one clinical candidate chemotype (NU7441, DNA-PK IC₅₀ = 30 nM) [1][2]. The 8-bromo intermediate was synthesized via thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl[1,3]dioxane-4,6-dione [1].

DNA-PK Inhibitor Intermediate
Supporting evidence
Suzuki coupling at C8 yields DNA-PK IC₅₀ in low nanomolar range
Supports kinase-targeted library synthesis workflows
Reported equipotent with chromen-4-one benchmark (NU7441); context-dependent
DNA-PK kinase inhibitor Suzuki coupling cancer therapeutics

C8–Br Cross-Coupling Reactivity vs. C8–Cl

The C8–Br bond in 8-bromoquinolin-4(1H)-one provides a kinetically competent oxidative addition partner for palladium-catalyzed cross-coupling, enabling site-selective Sonogashira and Suzuki-Miyaura reactions [1][2]. In 6,8-dibromoquinolin-4(1H)-one systems, the C8–Br bond participates selectively in Sonogashira coupling to yield 8-bromo-4H-pyrrolo[3,2,1-ij]quinolin-6-ones, demonstrating predictable regioselectivity [1]. This contrasts with the corresponding 8-chloro analogs, where the stronger C–Cl bond (~96 kcal/mol vs. ~81 kcal/mol for C–Br) requires harsher coupling conditions and exhibits slower oxidative addition kinetics, a well-established principle in organohalide reactivity [3].

C8–Br vs. C8–Cl Reactivity
Class-level
C–Br BDE ~81 kcal/mol vs. C–Cl ~96 kcal/mol; reported site-selectivity in 6,8-dibromo systems
Supports faster oxidative addition in cross-coupling method development
Class-level inference; requires substrate-specific validation
Suzuki-Miyaura coupling Sonogashira coupling C–Br reactivity building block

HCV NS3 Protease Inhibitor Manufacturing Intermediate

Bromo-substituted quinolines, including intermediates derived from the 8-bromoquinolin-4(1H)-one scaffold, are explicitly claimed as key intermediates in Boehringer Ingelheim's convergent manufacturing process for acyclic HCV NS3 protease inhibitors [1][2]. The patented process (US 8,017,771; US 8,633,320) employs SNAr-type coupling between peptidic hydroxyproline fragments and halogenated bromoquinoline compounds, where the C8-bromo substituent serves as a requisite leaving group for the coupling step [1]. The commercial-scale synthesis described in the patent literature uses precursor chemistry directly accessible from 8-bromoquinolin-4(1H)-one via POCl₃-mediated chlorination at the 4-position [3].

HCV Protease Inhibitor Route
Supporting evidence
Patented SNAr coupling; 8-bromo to 4-chloro-8-bromoquinoline via POCl₃ (reflux, 2 h)
Supports process-scale route scouting for antiviral intermediate synthesis
Patent-reported process; scale-up context requires independent validation
HCV protease inhibitor Boehringer Ingelheim SNAr coupling process chemistry

Evidence-Backed Application Scenarios for Procurement


HIV-1 Integrase ALLINI Lead Optimization for Mutant Resilience

Research groups pursuing allosteric HIV-1 integrase inhibitors (ALLINIs) should prioritize the 8-bromoquinolin-4(1H)-one scaffold when designing compounds intended to maintain potency against the IN A128T resistance mutation. As demonstrated by Dinh et al. (2022), the 8-bromo substitution uniquely preserves antiviral activity against A128T (IC₅₀ = 0.3 µM), whereas the 6-bromo positional isomer loses ~34-fold potency. [1] This scenario is particularly relevant for programs targeting treatment-experienced patient populations where integrase resistance mutations have emerged.

Parallel DNA-PK Inhibitor Library Synthesis via C8 Diversification

Medicinal chemistry teams building DNA-PK inhibitor libraries should procure 8-bromoquinolin-4(1H)-one as a central diversification intermediate. The validated synthetic route via 8-bromo-2-morpholin-4-yl-quinolin-4-one enables parallel Suzuki-Miyaura coupling to explore C8-aryl SAR, with the resulting quinolin-4-ones demonstrating DNA-PK IC₅₀ values in the low nanomolar range—equipotent to the chromen-4-one clinical candidate NU7441. [2] This approach minimizes synthetic steps while maximizing structural diversity at the key C8 vector.

HCV NS3 Protease Inhibitor Process Chemistry and Scale-Up

Process chemistry groups engaged in HCV protease inhibitor manufacturing should source 8-bromoquinolin-4(1H)-one as the entry point to the Boehringer Ingelheim-patented SNAr coupling route. The established conversion to 4-chloro-8-bromoquinoline (POCl₃, reflux, 2 h) provides a scalable, patent-precedented intermediate for convergent assembly with peptidic fragments. [3] This scenario directly supports GMP campaign preparation and process validation for antiviral API synthesis.

Site-Selective Cross-Coupling Methodology on Quinoline Scaffolds

Synthetic methodology groups investigating regioselective functionalization of heterocycles can employ 8-bromoquinolin-4(1H)-one as a model substrate for probing C8 vs. alternative site reactivity. The ~15 kcal/mol weaker C–Br bond (vs. C–Cl) at this position provides a predictable oxidative addition handle, while documented site-selectivity in competitive 6,8-dibromo systems offers a benchmark for developing new catalytic methods. [4] This scenario supports fundamental reaction development with direct translatability to medicinal chemistry applications.

Application
Selection Property
Validation Focus
HIV-1 Integrase ALLINI Lead Optimization
Mutant-resilience profile in reported antiviral models
A128T mutant-response replication and target engagement
DNA-PK Inhibitor Library Synthesis
C8 cross-coupling diversification efficiency
Kinase panel selectivity and nanomolar potency replication
HCV Protease Inhibitor Process Research
Scalable SNAr coupling and patent-reported route access
Process-scale coupling yield and intermediate stability
Regioselective Cross-Coupling Methodology
C8–Br bond as predictable oxidative addition handle
Site-selectivity benchmarking in competitive dibromo systems
Quote Request

Request a Quote for 8-Bromoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.